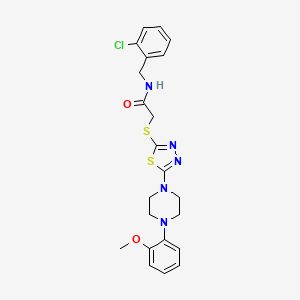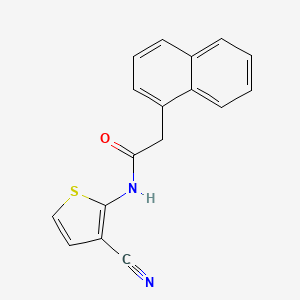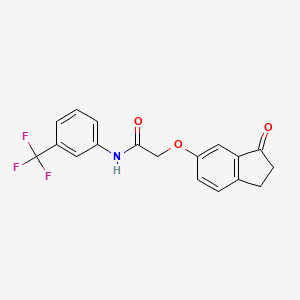
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to be effective in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors.
Scientific Research Applications
Photoreactions and Stability
Flutamide, a compound with structural similarities, demonstrates varied photoreactions in different solvents, which has implications for understanding the stability and behavior of similar acetamide compounds under light exposure. This knowledge is crucial for designing compounds with improved stability for pharmaceutical applications (Watanabe, Fukuyoshi, & Oda, 2015).
Radiosynthesis for Metabolic Studies
The synthesis of radiolabeled compounds like chloroacetanilide herbicides enables detailed studies on their metabolism and mode of action, offering insights into the environmental and biological fate of these chemicals (Latli & Casida, 1995).
Synthesis and Structural Analysis
The synthesis and crystal structure characterization of compounds with acetamide components provide foundational knowledge for understanding their chemical behavior and potential for modifications to enhance their biological activity or stability (霍静倩 et al., 2016).
Biological Activity
Research on acetamide derivatives, such as those involving modifications to the N-(isothiazol-5-yl)phenylacetamides, explores their insecticidal activity. This demonstrates the potential of acetamide compounds in developing new agrochemicals (Samaritoni, Babcock, Schlenz, & Johnson, 1999).
properties
IUPAC Name |
2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)12-2-1-3-13(8-12)22-17(24)10-25-14-6-4-11-5-7-16(23)15(11)9-14/h1-4,6,8-9H,5,7,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBMXBWEMQBFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)
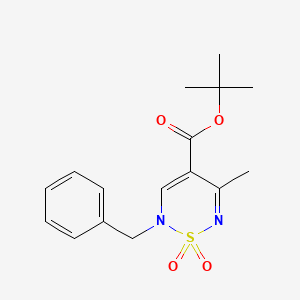
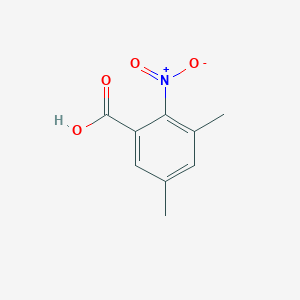
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2983096.png)
![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)

![(3,5-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983103.png)
![Ethyl 4-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2983104.png)
![2,4,7,8-Tetramethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2983105.png)

